molecular formula C20H21NO3 B3135212 Methyl 4-(4-methylbenzoyl)-1-phenyl-3-pyrrolidinecarboxylate CAS No. 400087-28-7

Methyl 4-(4-methylbenzoyl)-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B3135212
CAS RN: 400087-28-7
M. Wt: 323.4 g/mol
InChI Key: PAGXKYMJVPYEDR-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methylbenzoyl)-1-phenyl-3-pyrrolidinecarboxylate” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a benzoyl group (C6H5CO-) and a methyl group (CH3-), both attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. It could potentially undergo a variety of organic reactions, such as substitution, addition, or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Organic Synthesis

Research in organic synthesis focuses on the development of new reactions and methodologies for constructing complex molecules. For example, Kurteva and Petrova (2015) highlighted the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one by selective C-acylation, which is an important reaction for creating various organic compounds with potential applications in drug development and materials science (Kurteva & Petrova, 2015).

Materials Science

In materials science, the focus is on designing and characterizing new materials with unique properties. For instance, Takagi et al. (2013) reported on the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene, highlighting the importance of organic compounds in developing materials with specific electronic and optical properties (Takagi et al., 2013).

Pharmaceutical Applications

In the pharmaceutical sector, research often explores the development of new drugs and therapeutic agents. Fiaux et al. (2005) described the preparation of new substituted pyrrolidine-3,4-diol derivatives from phenyl glycinol, which were evaluated for their ability to inhibit commercial glycosidases. This research demonstrates the potential of methyl 4-(4-methylbenzoyl)-1-phenyl-3-pyrrolidinecarboxylate derivatives in developing inhibitors for enzymes implicated in various diseases (Fiaux et al., 2005).

Environmental Microbiology

Lahme et al. (2012) studied the anaerobic degradation of 4-methylbenzoate, revealing the specific pathway involved in this process. Although this research does not directly involve methyl 4-(4-methylbenzoyl)-1-phenyl-3-pyrrolidinecarboxylate, it underscores the broader context of how similar compounds may be broken down in environmental settings, which is crucial for understanding their environmental impact and potential applications in bioremediation (Lahme et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be studied further for use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

methyl 4-(4-methylbenzoyl)-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-8-10-15(11-9-14)19(22)17-12-21(13-18(17)20(23)24-2)16-6-4-3-5-7-16/h3-11,17-18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGXKYMJVPYEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CN(CC2C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylbenzoyl)-1-phenyl-3-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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